
5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester
Overview
Description
“5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester” is a compound that contains a thiazole ring. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester compound during the early stage of synthesis .
Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen atoms, which makes it a versatile entity in actions and reactions . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .
Chemical Reactions Analysis
On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Physical And Chemical Properties Analysis
The formula of the compound is C₁₀H₈N₂O₂S and its molecular weight is 220.25 g/mol .
Scientific Research Applications
Antimicrobial Activity
Thiazoles, including the compound , have been found to exhibit antimicrobial activity . This makes them valuable in the development of new antimicrobial drugs.
Antiretroviral Activity
Thiazoles have also been used in the development of antiretroviral drugs . This is particularly important in the fight against diseases such as HIV/AIDS.
Antifungal Activity
The antifungal activity of thiazoles has been noted, making them useful in the creation of antifungal medications .
Anticancer Activity
Thiazoles have been used in the development of anticancer drugs . They have shown promising results in inhibiting the growth of cancer cells.
Antidiabetic Activity
Thiazoles have been found to exhibit antidiabetic activity . This makes them a potential candidate for the development of new antidiabetic drugs.
Anti-inflammatory Activity
Thiazoles have shown anti-inflammatory properties . This makes them valuable in the development of drugs to treat conditions characterized by inflammation.
Anti-Alzheimer Activity
Thiazoles have been found to exhibit anti-Alzheimer activity . This suggests their potential use in the development of drugs to treat Alzheimer’s disease.
Antihypertensive Activity
Thiazoles have been found to exhibit antihypertensive activity . This makes them a potential candidate for the development of new antihypertensive drugs.
Antioxidant Activity
Thiazoles have been found to exhibit antioxidant activity . This suggests their potential use in the development of drugs to treat conditions characterized by oxidative stress.
Hepatoprotective Activity
Thiazoles have been found to exhibit hepatoprotective activity . This suggests their potential use in the development of drugs to protect the liver from damage.
Mechanism of Action
Safety and Hazards
Future Directions
Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
properties
IUPAC Name |
ethyl 5-methyl-2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)17-11(14-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUZEOOIJJPUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CN=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



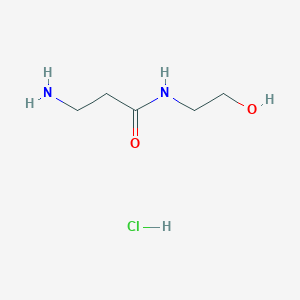
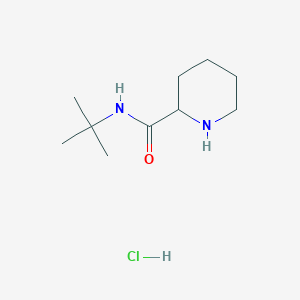
![N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398449.png)
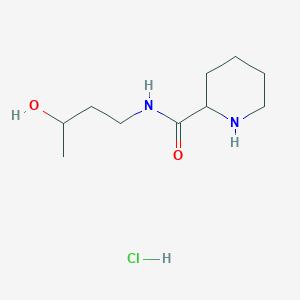
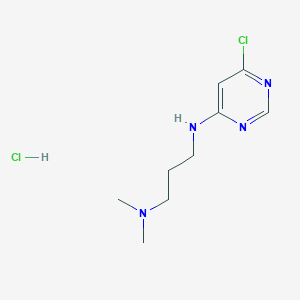
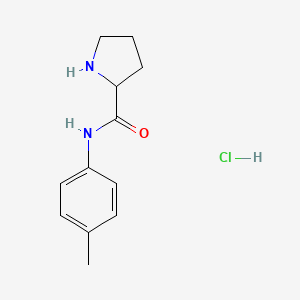

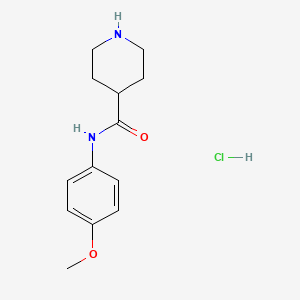



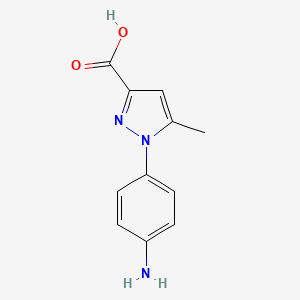
![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)
